Cas no 869468-32-6 ((S)-Cbz-3-Amino-3-phenylpropan-1-ol)

(S)-Cbz-3-Amino-3-phenylpropan-1-ol structure
869468-32-6 structure
Product Name:(S)-Cbz-3-Amino-3-phenylpropan-1-ol
Numero CAS:869468-32-6
MF:C17H19NO3
MW:285.337664842606
MDL:MFCD16658906
CID:856449
PubChem ID:11550966
Update Time:2024-10-26

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-Cbz-3-Amino-3-phenylpropan-1-ol
    • Cbz-S-3-amino-3-phenylpropan-1-ol
    • (S)-3-(n-Cbz-amino)-3-phenylpropan-1-ol
    • N-[(1S)-3-hydroxy-1-phenylpropyl]Carbamic acid phenylmethyl ester
    • N-[(1S)-3-Hydroxy-1-phenylpropyl]carbamic acid benzyl ester
    • Carbamic acid, [(1S)-3-hydroxy-1-phenylpropyl]-, phenylmethyl ester (9CI)
    • Phenylmethyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate (ACI)
    • [(1R)-3-Hydroxy-1-phenylpropyl]carbamic acid phenylmethyl ester
    • (S)-benzyl 3-Hydroxy-1-phenylpropylcarbamate
    • FD1001
    • 869468-32-6
    • benzyl (1S)-3-hydroxy-1-phenylpropylcarbamate
    • benzyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate
    • LHJCROXNTSGDSP-INIZCTEOSA-N
    • DB-076785
    • DS-14344
    • SCHEMBL16201456
    • CS-0149659
    • CbZ-(S)-3-Amino-3-phenylpropan-1-ol
    • AKOS015998594
    • AC-23778
    • MDL: MFCD16658906
    • Inchi: 1S/C17H19NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1
    • Chiave InChI: LHJCROXNTSGDSP-INIZCTEOSA-N
    • Sorrisi: [C@@H](C1C=CC=CC=1)(CCO)NC(=O)OCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 285.13600
  • Massa monoisotopica: 285.13649347g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 8
  • Complessità: 296
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58.6Ų
  • XLogP3: 2.6

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.174
  • Punto di fusione: No data available
  • Punto di ebollizione: 483.3°C at 760 mmHg
  • Punto di infiammabilità: 246.1±28.7 °C
  • PSA: 58.56000
  • LogP: 3.42740

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Informazioni sulla sicurezza

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
212824-1g
S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6 95%
1g
£22.00 2022-02-28
Fluorochem
212824-5g
S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6 95%
5g
£75.00 2022-02-28
Fluorochem
212824-10g
S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6 95%
10g
£127.00 2022-02-28
Alichem
A019116979-5g
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6 95%
5g
$417.10 2023-08-31
Alichem
A019116979-10g
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6 95%
10g
$734.40 2023-08-31
TRC
C227240-10mg
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6
10mg
$ 50.00 2022-04-01
TRC
C227240-50mg
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6
50mg
$ 160.00 2022-04-01
TRC
C227240-100mg
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6
100mg
$ 250.00 2022-04-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UF702-200mg
(S)-Cbz-3-Amino-3-phenylpropan-1-ol
869468-32-6 97%
200mg
257.0CNY 2021-08-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C834190-200mg
Cbz-S-3-amino-3-phenylpropan-1-ol
869468-32-6 98%
200mg
¥76.00 2022-09-02

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt
Riferimento
Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity
Huang, Boshi; Wang, Huiqun; Zheng, Yi; Li, Mengchu; Kang, Guifeng; et al, Journal of Medicinal Chemistry, 2021, 64(11), 7702-7723

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Borate(1-), amidotrihydro-, lithium, (T-4)- Solvents: Tetrahydrofuran ;  0 °C
Riferimento
A general and enantiodivergent method for the asymmetric synthesis of piperidine alkaloids: concise synthesis of (R)-pipecoline, (S)-coniine and other 2-alkylpiperidines
Etxebarria, Juan; Vicario, Jose L.; Badia, Dolores; Carrillo, Luisa, Tetrahedron, 2007, 63(46), 11421-11428

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C
1.2 Reagents: Ammonia borane ;  15 min, 0 °C; 15 min, rt
1.3 Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
(S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary
Etxebarria, Juan; Vicario, Jose L.; Badia, Dolores; Carrillo, Luisa; Ruiz, Nerea, Journal of Organic Chemistry, 2005, 70(22), 8790-8800

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Water Solvents: Acetonitrile ;  75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(-)-Dapoxetine Starting with 3-Phenyl-1-propanol
Kang, Soyeong; Lee, Hyeon-Kyu, Journal of Organic Chemistry, 2010, 75(1), 237-240

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Osmium tetroxide Solvents: Diethyl ether ,  Water ;  16 h, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Syntheses of a Flobufen Metabolite and Dapoxetine Based on Enantioselective Allylation of Aromatic Aldehydes
Hessler, Filip; Korotvicka, Ales; Necas, David; Valterova, Irena; Kotora, Martin, European Journal of Organic Chemistry, 2014, 2014(12), 2543-2548

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Raw materials

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Preparation Products

(S)-Cbz-3-Amino-3-phenylpropan-1-ol Letteratura correlata

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.